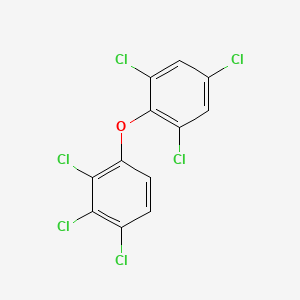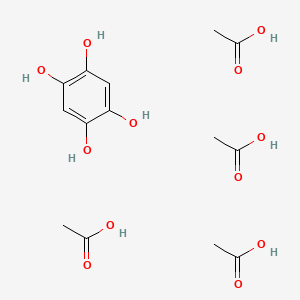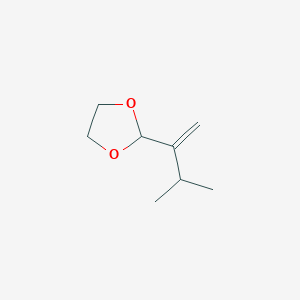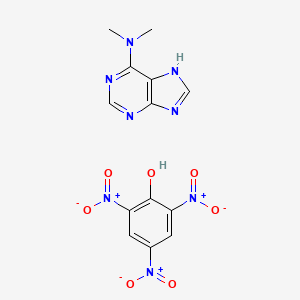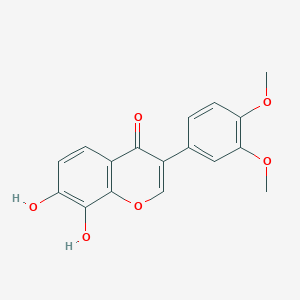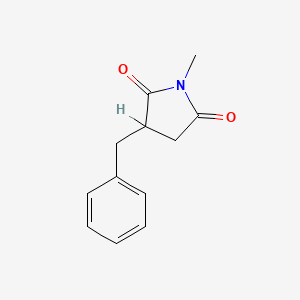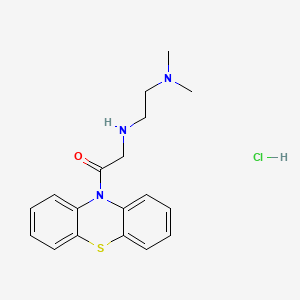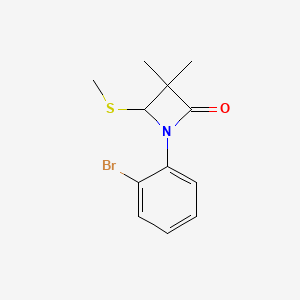![molecular formula C32H36Sn B14332943 Tetrakis[(2-methylphenyl)methyl]stannane CAS No. 108593-81-3](/img/structure/B14332943.png)
Tetrakis[(2-methylphenyl)methyl]stannane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tetrakis[(2-methylphenyl)methyl]stannane: is an organotin compound characterized by the presence of four 2-methylphenylmethyl groups attached to a central tin atom
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of tetrakis[(2-methylphenyl)methyl]stannane typically involves the reaction of tin tetrachloride with 2-methylphenylmethyl magnesium bromide (Grignard reagent). The reaction is carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The general reaction scheme is as follows:
SnCl4+4C6H4(CH3)CH2MgBr→Sn[C6H4(CH3)CH2]4+4MgBrCl
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: Tetrakis[(2-methylphenyl)methyl]stannane can undergo oxidation reactions, leading to the formation of tin oxides and other oxidation products.
Reduction: The compound can be reduced under specific conditions to yield lower oxidation state tin compounds.
Substitution: It can participate in substitution reactions where the 2-methylphenylmethyl groups are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Various nucleophiles can be employed for substitution reactions, depending on the desired product.
Major Products Formed:
Oxidation: Tin oxides and other organotin oxides.
Reduction: Lower oxidation state tin compounds.
Substitution: Organotin compounds with different functional groups.
Wissenschaftliche Forschungsanwendungen
Chemistry: Tetrakis[(2-methylphenyl)methyl]stannane is used as a precursor in the synthesis of other organotin compounds. It is also studied for its catalytic properties in various organic reactions.
Biology and Medicine: Research is ongoing to explore the potential biological activities of organotin compounds, including this compound. These compounds are investigated for their antimicrobial and anticancer properties.
Industry: In the industrial sector, this compound is used in the production of polymers and as a stabilizer in the manufacturing of plastics.
Wirkmechanismus
The mechanism of action of tetrakis[(2-methylphenyl)methyl]stannane involves its interaction with molecular targets through its tin center. The compound can form coordination complexes with various ligands, influencing its reactivity and biological activity. The pathways involved in its mechanism of action are still under investigation, with a focus on its potential as a catalyst and its biological effects.
Vergleich Mit ähnlichen Verbindungen
- Tetrakis[(phenyl)methyl]stannane
- Tetrakis[(2-chlorophenyl)methyl]stannane
- Tetrakis[(4-methylphenyl)methyl]stannane
Comparison: Tetrakis[(2-methylphenyl)methyl]stannane is unique due to the presence of the 2-methyl group on the phenyl ring, which can influence its steric and electronic properties This makes it distinct from other similar compounds, such as tetrakis[(phenyl)methyl]stannane, which lacks the methyl substituent
Eigenschaften
CAS-Nummer |
108593-81-3 |
|---|---|
Molekularformel |
C32H36Sn |
Molekulargewicht |
539.3 g/mol |
IUPAC-Name |
tetrakis[(2-methylphenyl)methyl]stannane |
InChI |
InChI=1S/4C8H9.Sn/c4*1-7-5-3-4-6-8(7)2;/h4*3-6H,1H2,2H3; |
InChI-Schlüssel |
HFCXMPWPMVZCQI-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC=CC=C1C[Sn](CC2=CC=CC=C2C)(CC3=CC=CC=C3C)CC4=CC=CC=C4C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


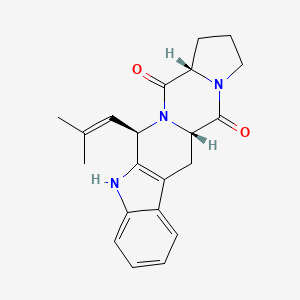
![[1,1'-Biphenyl]-3-yl pentadecafluorooctanoate](/img/structure/B14332874.png)
